

# Structural Analysis of 4-Amino-3-nitrophenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Amino-3-nitrophenylboronic acid

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## Abstract

**4-Amino-3-nitrophenylboronic acid** is a key synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: a boronic acid moiety, an amino group, and a nitro group. The boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery.<sup>[1]</sup> The amino group provides a site for further functionalization, such as amidation, allowing for the attachment of this building block to other molecules. The electron-withdrawing nitro group influences the electronic properties of the molecule, including the Lewis acidity of the boronic acid. This technical guide provides a comprehensive overview of the structural analysis of **4-amino-3-nitrophenylboronic acid**, including its physicochemical properties, predicted spectroscopic data, a plausible experimental protocol for its synthesis and characterization, and a discussion of its applications.

## Physicochemical Properties

**4-Amino-3-nitrophenylboronic acid** is typically an orange to red solid.<sup>[2]</sup> It is a synthetic building block with a molecular weight of 181.94 g/mol .<sup>[1]</sup> Due to the presence of the polar amino, nitro, and boronic acid groups, it exhibits moderate solubility in organic solvents and water. The boronic acid moiety can form a cyclic anhydride, known as a boroxine, upon dehydration.<sup>[1]</sup>

| Property          | Value                                                        | Reference           |
|-------------------|--------------------------------------------------------------|---------------------|
| Molecular Formula | C <sub>6</sub> H <sub>7</sub> BN <sub>2</sub> O <sub>4</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 181.94 g/mol                                                 | <a href="#">[1]</a> |
| Appearance        | Orange to red solid                                          | <a href="#">[2]</a> |
| Melting Point     | 215-225 °C (decomposition)                                   | <a href="#">[1]</a> |
| CAS Number        | 89466-07-9                                                   | <a href="#">[1]</a> |

## Spectroscopic Data (Predicted)

Due to the limited availability of published, assigned spectroscopic data for **4-amino-3-nitrophenylboronic acid**, the following tables present predicted data based on the analysis of its structure and comparison with structurally similar compounds.

### <sup>1</sup>H NMR Spectroscopy

The predicted <sup>1</sup>H NMR spectrum in a solvent like DMSO-d<sub>6</sub> would show signals for the three aromatic protons and the exchangeable protons of the amino and boronic acid groups. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro and boronic acid groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment          |
|-------------------------|--------------|-------------|---------------------|
| ~8.2                    | d            | 1H          | H-2                 |
| ~7.5                    | dd           | 1H          | H-6                 |
| ~6.9                    | d            | 1H          | H-5                 |
| ~6.0 (broad)            | s            | 2H          | -NH <sub>2</sub>    |
| ~8.1 (broad)            | s            | 2H          | -B(OH) <sub>2</sub> |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The protons on the amino and boronic acid groups are exchangeable and may

not always be observed or may appear as broad signals.

## **<sup>13</sup>C NMR Spectroscopy**

The predicted <sup>13</sup>C NMR spectrum would display six signals corresponding to the carbon atoms of the benzene ring. The chemical shifts are influenced by the attached functional groups.

| Chemical Shift ( $\delta$ , ppm) | Assignment |
|----------------------------------|------------|
| ~150                             | C-4        |
| ~135                             | C-3        |
| ~130                             | C-6        |
| ~125 (broad)                     | C-1        |
| ~120                             | C-2        |
| ~115                             | C-5        |

Note: The carbon attached to the boron atom (C-1) may show a broad signal due to quadrupolar relaxation of the boron nucleus.

## **FTIR Spectroscopy**

The infrared spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                                      |
|--------------------------------|---------------|-------------------------------------------------|
| 3400-3200                      | Strong, Broad | O-H stretch (boronic acid), N-H stretch (amine) |
| 1620-1600                      | Medium        | N-H bend (amine)                                |
| 1580-1560                      | Strong        | C=C stretch (aromatic)                          |
| 1530-1500                      | Strong        | Asymmetric NO <sub>2</sub> stretch              |
| 1360-1320                      | Strong        | B-O stretch                                     |
| 1350-1330                      | Strong        | Symmetric NO <sub>2</sub> stretch               |
| ~830                           | Medium        | C-N stretch                                     |

## Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak [M]<sup>+</sup> and characteristic fragmentation patterns.

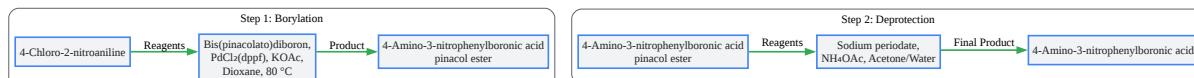
| m/z | Possible Fragment                       |
|-----|-----------------------------------------|
| 182 | [M+H] <sup>+</sup> (Molecular Ion)      |
| 164 | [M - H <sub>2</sub> O] <sup>+</sup>     |
| 136 | [M - NO <sub>2</sub> ] <sup>+</sup>     |
| 119 | [M - NO <sub>2</sub> - OH] <sup>+</sup> |

## Experimental Protocols

The following are plausible experimental protocols for the synthesis and spectroscopic characterization of **4-amino-3-nitrophenylboronic acid**, adapted from procedures for similar compounds.

## Synthesis of 4-Amino-3-nitrophenylboronic Acid

This synthesis can be envisioned as a two-step process starting from 4-chloro-2-nitroaniline.

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### Plausible synthetic pathway for **4-amino-3-nitrophenylboronic acid**.

#### Step 1: Synthesis of **4-Amino-3-nitrophenylboronic acid** pinacol ester

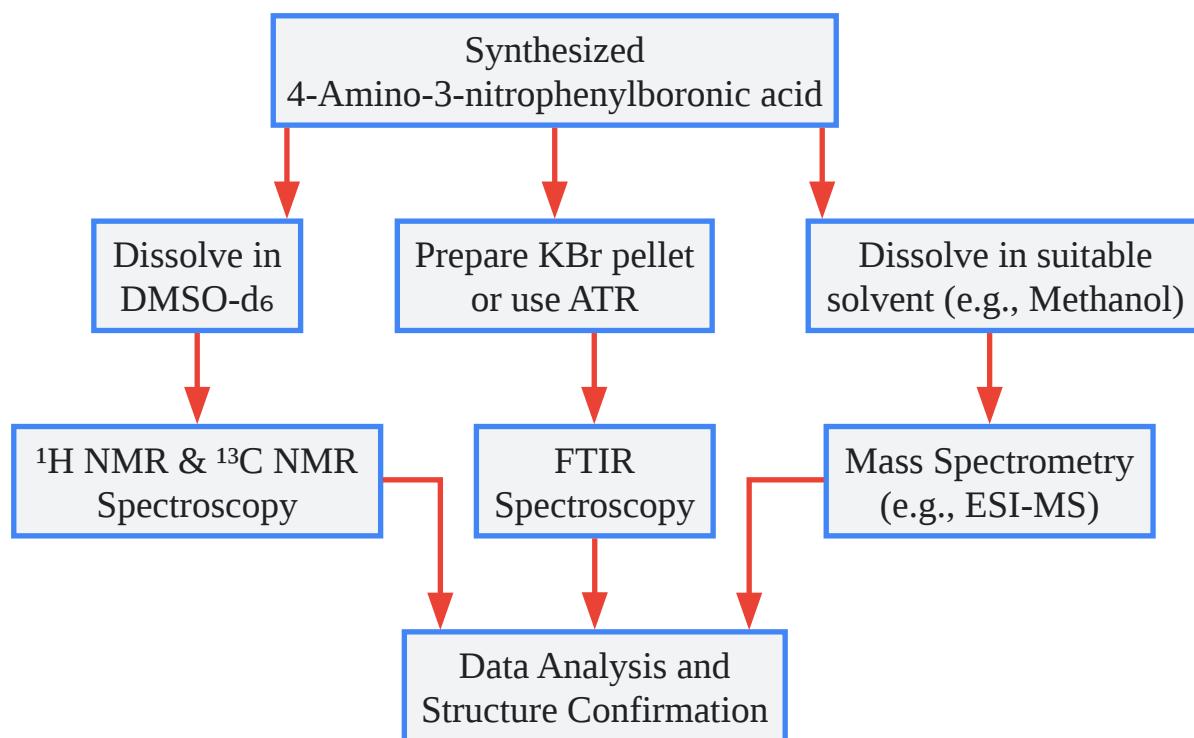
- To a flame-dried round-bottom flask, add 4-chloro-2-nitroaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{PdCl}_2(\text{dppf})$ ) (0.03 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add anhydrous 1,4-dioxane via syringe.
- Heat the reaction mixture to 80 °C and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pinacol ester.

#### Step 2: Deprotection to **4-Amino-3-nitrophenylboronic acid**

- Dissolve the **4-amino-3-nitrophenylboronic acid** pinacol ester (1.0 eq) in a mixture of acetone and water.

- Add sodium periodate (2.0 eq) and ammonium acetate (2.0 eq).
- Stir the mixture at room temperature for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **4-amino-3-nitrophenylboronic acid**.

## Spectroscopic Characterization Workflow



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Workflow for spectroscopic characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak (DMSO-d<sub>6</sub> at ~2.50 ppm for  $^1\text{H}$  and ~39.52 ppm for  $^{13}\text{C}$ ).

### Fourier-Transform Infrared (FTIR) Spectroscopy

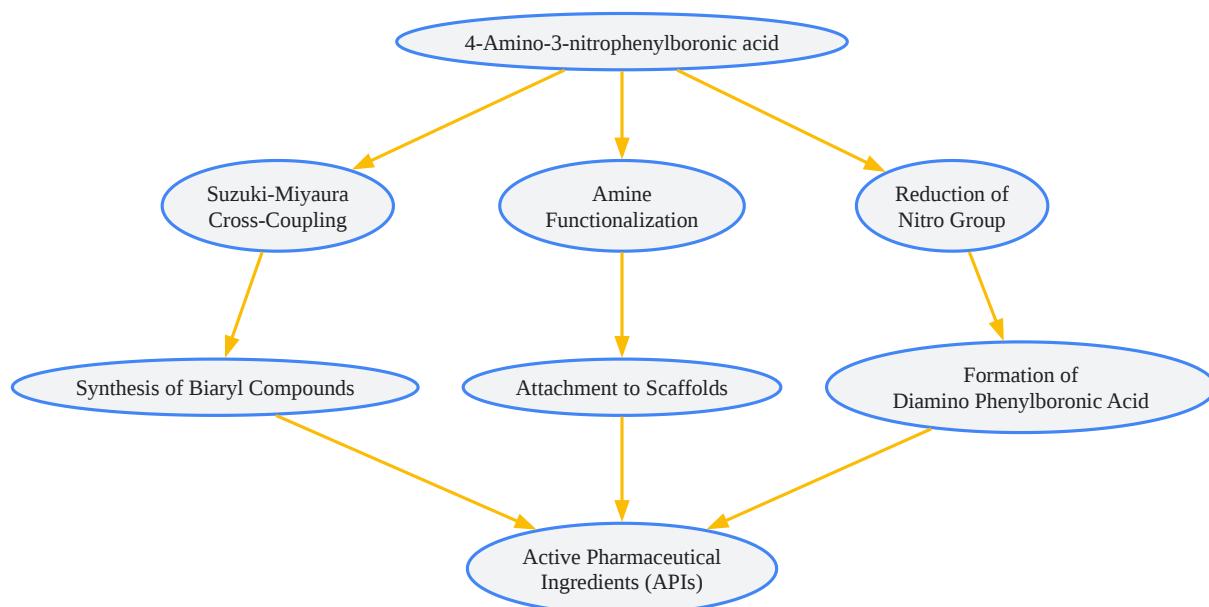
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
- Spectrum Acquisition: Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

### Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Applications in Drug Development

**4-Amino-3-nitrophenylboronic acid** is a valuable building block in drug discovery and development.



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Key reaction pathways for drug development applications.

- Suzuki-Miyaura Cross-Coupling: The boronic acid functionality allows for the palladium-catalyzed coupling with aryl or vinyl halides to synthesize complex biaryl structures, which are common motifs in many drug molecules.[1]
- Amine Functionalization: The amino group can be readily acylated, alkylated, or used in other reactions to attach the phenylboronic acid core to larger molecular scaffolds or to modulate the compound's properties.
- Nitro Group Modification: The nitro group can be reduced to an amino group, providing a second site for functionalization and leading to the formation of diamino-substituted phenylboronic acids, which can act as versatile ligands or building blocks.

## Conclusion

**4-Amino-3-nitrophenylboronic acid** is a versatile synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a detailed overview of its structural analysis, including its physicochemical properties, predicted spectroscopic data, and plausible experimental protocols for its synthesis and characterization. The ability to utilize its three distinct functional groups makes it a valuable tool for the construction of complex molecules with potential therapeutic applications. Further experimental work is needed to fully characterize this compound and explore its full range of reactivity and applications in drug discovery.

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## References

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- To cite this document: BenchChem. [Structural Analysis of 4-Amino-3-nitrophenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1284283#4-amino-3-nitrophenylboronic-acid-structural-analysis>]

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